molecular formula C10H13ClN2O3 B8801398 4-Chloro-5-methoxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one

4-Chloro-5-methoxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one

Cat. No.: B8801398
M. Wt: 244.67 g/mol
InChI Key: GLUSLLVUVQEDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-methoxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C10H13ClN2O3 and its molecular weight is 244.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13ClN2O3

Molecular Weight

244.67 g/mol

IUPAC Name

4-chloro-5-methoxy-2-(oxan-2-yl)pyridazin-3-one

InChI

InChI=1S/C10H13ClN2O3/c1-15-7-6-12-13(10(14)9(7)11)8-4-2-3-5-16-8/h6,8H,2-5H2,1H3

InChI Key

GLUSLLVUVQEDNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)N(N=C1)C2CCCCO2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,5-Dichloro-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone from the previous step and 17 L of methanol were added to a 50 L round bottomed flask equipped with a glycol cooling jacket and a mechanical stirrer. The resulting solution was cooled to 0° C. and 87% KOH (1172 g 18.17 moles) was added in small portions over approximately 1 h. The mixture exothermed to 40° C. Following the addition, the mixture was stirred an additional 3 h. at ambient temperature. The reaction mixture was partitioned with 12 L of ethyl acetate and 12 L of H2O. The aqueous layer was extracted with ethyl acetate (2×4 L). The combined organic layers were washed with brine (2×10 L) and dried (MgSO4). The organic solution was clarified by filtration and concentrated to give a dark semi-solid. The crude material was added equally to two 22 L flasks. The material was suspended in 12 L hexanes/ethyl ether (2:1 ratio). The washed material was vacuum filtered on a Buchner funnel and air dried overnight to give 3,406 g (77% over 2 steps) of 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone as a dark tan solid suitable for further transformations. The product was purified by recrystallization from ethyl acetate/cyclohexane to give a white solid, mp=118°-120° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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17 L
Type
reactant
Reaction Step One
[Compound]
Name
glycol
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
1172 g
Type
reactant
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[Compound]
Name
crude material
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0 (± 1) mol
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reactant
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[Compound]
Name
two
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22 L
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reactant
Reaction Step Four
[Compound]
Name
hexanes ethyl ether
Quantity
12 L
Type
solvent
Reaction Step Five

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